molecular formula C13H10N6 B11410580 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11410580
M. Wt: 250.26 g/mol
InChI Key: FYMHYZIQGYDACC-UHFFFAOYSA-N
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Description

7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacological agent, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system. This reaction proceeds both upon heating in ethanol and under acid/base catalysis conditions . Another method involves the treatment of formimidate derivatives with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound achieves this by fitting into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that allow for potent CDK2 inhibition. Its ability to selectively target tumor cells makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

10-methyl-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H10N6/c1-18-12-10(7-15-18)13-16-11(17-19(13)8-14-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FYMHYZIQGYDACC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC=C4

Origin of Product

United States

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